![molecular formula C17H15Cl2N5 B10773485 4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “PMID25313322C15” is a synthetic organic compound with the molecular formula C17H15Cl2N5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID25313322C15” involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the pyrimidine ring: This is achieved through a condensation reaction between appropriate precursors.
Introduction of the dichlorobenzyl group: This step involves the reaction of the pyrimidine intermediate with 2,4-dichlorobenzyl chloride under basic conditions.
Methylation: The final step involves the methylation of the intermediate to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: For more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “PMID25313322C15” undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products:
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Compound “PMID25313322C15” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of compound “PMID25313322C15” involves its interaction with specific molecular targets. It is known to:
Bind to receptors: Interacts with specific receptors in biological systems.
Modulate pathways: Influences various biochemical pathways, leading to its observed effects.
Similar Compounds:
Compound A: Shares a similar pyrimidine structure but lacks the dichlorobenzyl group.
Compound B: Contains a similar dichlorobenzyl group but differs in the pyrimidine ring structure.
Uniqueness:
Structural Features: The presence of both the dichlorobenzyl group and the pyrimidine ring makes compound “PMID25313322C15” unique.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable compound for research.
Eigenschaften
Molekularformel |
C17H15Cl2N5 |
---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H15Cl2N5/c1-20-17-23-15(14-4-2-3-7-21-14)9-16(24-17)22-10-11-5-6-12(18)8-13(11)19/h2-9H,10H2,1H3,(H2,20,22,23,24) |
InChI-Schlüssel |
HOVRMCPKCWLHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.